molecular formula C15H19N3O4 B2765783 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide CAS No. 2034290-97-4

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide

Cat. No.: B2765783
CAS No.: 2034290-97-4
M. Wt: 305.334
InChI Key: RQGMGDUQEFQFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a synthetic compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical research due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This heterocyclic system is known to exhibit a remarkably wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, making it a versatile framework for developing novel therapeutic candidates . The specific incorporation of a furan-3-carboxamide moiety and a tetrahydropyran (oxan-4-yl) group in this molecule may further modulate its physicochemical properties and biological interactions, offering researchers a sophisticated tool for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-7-12(10(2)21-9)15(19)16-8-13-17-14(18-22-13)11-3-5-20-6-4-11/h7,11H,3-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGMGDUQEFQFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dimethyl groups, and the coupling of the carboxamide group with the tetrahydro-2H-pyran and 1,2,4-oxadiazole moieties. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for the synthesis of more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Substituent Variations Stability/Reactivity Insights Hypothetical Bioactivity Reference Support
1,2,4-Oxadiazoles 3-Oxan-4-yl vs. 3-methyl/phenyl Oxan-4-yl enhances solubility; methyl/phenyl increase lipophilicity Improved CNS penetration with oxan-4-yl
Furan vs. Thiophene/Pyrrole Furan (O) vs. thiophene (S)/pyrrole (N) Furan’s electronegativity favors H-bonding; thiophene/pyrrole alter π-electron density Furan may enhance target selectivity
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomeric oxadiazole cores 1,2,4-Oxadiazoles less thermodynamically stable but offer unique binding conformations Potential for reduced off-target effects
Carboxamide Modifications N-methyl vs. bulky alkyl/aryl groups Bulky groups may reduce solubility but improve protein binding affinity Trade-off between bioavailability and potency

Substituent Effects on the Oxadiazole Ring

Replacing the oxan-4-yl group with methyl or phenyl at position 3 of the 1,2,4-oxadiazole significantly alters physicochemical properties. For instance, the oxan-4-yl group’s oxygen atom increases polarity, enhancing aqueous solubility compared to methyl or phenyl derivatives, which prioritize lipophilicity and membrane permeability . This trade-off is critical in drug design, where solubility impacts bioavailability.

Heterocyclic Core Modifications

Swapping the furan ring for thiophene or pyrrole modifies electronic and steric profiles. The furan’s oxygen atom provides stronger electronegativity, favoring interactions with polar residues in enzyme active sites. Thiophene’s sulfur atom, while less electronegative, may improve metabolic stability via reduced oxidative susceptibility .

Oxadiazole Isomerism

1,2,4-Oxadiazoles are less commonly studied than 1,3,4-isomers due to synthetic challenges and lower thermodynamic stability.

Carboxamide Tailoring

The N-methyl group in the carboxamide moiety balances solubility and steric demands. Bulkier substituents (e.g., tert-butyl) might enhance target affinity but could compromise solubility, necessitating formulation optimization for in vivo efficacy .

Research Findings and Implications

  • Synthetic Accessibility : 1,2,4-Oxadiazoles require careful cyclization conditions (e.g., nitrile oxide cycloadditions), differing from 1,3,4-isomer syntheses .
  • Metabolic Stability: The oxan-4-yl group may slow hepatic clearance compared to non-oxygenated substituents, extending half-life .
  • Computational Modeling : Density-functional theory (DFT) methods (e.g., B3LYP) could predict electronic properties and optimize synthetic routes .

Biological Activity

The compound 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into its functional groups:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Carboxamide group : A functional group characterized by the presence of a carbonyl (C=O) linked to a nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular signaling pathways.
  • Modulation of Protein Interactions : The furan component may facilitate binding to specific proteins or nucleic acids, influencing their function and stability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related oxadiazole compounds. For instance, compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while exhibiting minimal effects on Gram-negative strains like Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis12
Compound BEscherichia coli>100

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. The results demonstrated significant cytotoxicity at low concentrations.

Cell LineIC50 (µM)
MCF-715
A54910
PC320

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in activated macrophages .

Case Studies

  • Case Study on Anticancer Activity : A study published in 2021 evaluated the anticancer potential of various oxadiazole derivatives. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells .
  • Case Study on Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxadiazole derivatives revealed promising results against Bacillus subtilis, suggesting a potential application in developing new antibacterial agents .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

Answer: The synthesis typically involves:

  • Cyclocondensation of precursors (e.g., oxan-4-yl amidoxime and furan-3-carboxamide derivatives) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Coupling reactions between oxadiazole and furan moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the methylene bridge .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Optimization Tips:
  • Monitor reaction progress using TLC or HPLC to minimize by-products .
  • Adjust reaction time (6–24 hours) and temperature (60–100°C) to balance yield and decomposition risks .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., oxan-4-yl methyl protons at δ 1.5–2.0 ppm; furan carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated: ~333.35 g/mol) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve stereochemistry of the oxadiazole and tetrahydropyran (oxan) rings if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict biological targets and guide experimental validation?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, CYP450 isoforms) or receptors (e.g., GPCRs) .
  • Pharmacophore Mapping: Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptors) for target binding .
  • MD Simulations: Assess stability of ligand-target complexes over 50–100 ns trajectories (AMBER or GROMACS) .
    Validation Steps:
  • Perform in vitro binding assays (SPR, ITC) and correlate docking scores with experimental KD values .

Q. How can structural modifications of the oxadiazole and furan moieties enhance pharmacokinetic properties?

Answer:

  • Oxadiazole Modifications:
    • Replace oxan-4-yl with polar groups (e.g., piperazine) to improve aqueous solubility .
    • Introduce electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
  • Furan Modifications:
    • Methylation at C2/C5 (as in the parent compound) reduces oxidative metabolism .
    • Replace furan with bioisosteres (e.g., thiophene) to modulate logP .
      Experimental Design:
  • Synthesize analogs via parallel combinatorial chemistry and screen for ADMET properties (e.g., hepatic microsome stability) .

Q. How to resolve contradictions in reported biological activities of structural analogs?

Answer:

  • Comparative Assays: Test analogs under standardized conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Structural Analysis: Use X-ray/NMR to confirm if divergent activities stem from conformational differences (e.g., oxadiazole ring puckering) .
  • Meta-Analysis: Apply QSAR models to correlate substituent electronegativity with activity trends .
    Case Example:
  • Analog N-[[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl]Furan-2-Carboxamide showed 10-fold higher antimicrobial activity than non-halogenated analogs, likely due to enhanced membrane penetration .

Key Research Gaps

  • Mechanistic Studies: Elucidate the role of oxan-4-yl in modulating target selectivity .
  • In Vivo Profiling: Assess bioavailability and toxicity in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.